molecular formula C16H12FN3O3S B5764335 N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide

N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide

Cat. No. B5764335
M. Wt: 345.3 g/mol
InChI Key: GUAIJCLQSMPWKX-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide is a compound that has gained attention due to its potential applications in scientific research. This compound is also known as FNAC and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

FNAC has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. FNAC has also been studied for its potential use as a fluorescent probe for imaging cancer cells.

Mechanism of Action

The mechanism of action of FNAC involves the inhibition of tubulin polymerization, which is essential for cell division. FNAC binds to the colchicine site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This leads to the inhibition of cell growth and ultimately cell death.
Biochemical and Physiological Effects:
FNAC has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. FNAC has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

FNAC has several advantages for use in lab experiments. It is highly selective for tubulin and has a low toxicity profile. FNAC is also stable and can be easily synthesized in large quantities. However, there are also limitations to using FNAC in lab experiments. It has poor solubility in water, making it difficult to administer in vivo. FNAC also has a short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on FNAC. One area of interest is the development of more effective delivery methods for FNAC, such as the use of nanoparticles or liposomes. Another area of research is the investigation of the potential use of FNAC in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to investigate the potential use of FNAC in the treatment of other diseases, such as inflammatory bowel disease or rheumatoid arthritis.

Synthesis Methods

FNAC can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with carbon disulfide, followed by the reaction of the resulting intermediate with 3-nitrobenzaldehyde. The final step involves the reaction of the resulting intermediate with acryloyl chloride. The synthesis method for FNAC has been optimized to produce high yields and purity.

properties

IUPAC Name

(E)-N-[(4-fluorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c17-12-5-7-13(8-6-12)18-16(24)19-15(21)9-4-11-2-1-3-14(10-11)20(22)23/h1-10H,(H2,18,19,21,24)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAIJCLQSMPWKX-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(4-fluorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide

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